Cas no 50656-66-1 (2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester)
![2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester structure](https://it.kuujia.com/scimg/cas/50656-66-1x500.png)
50656-66-1 structure
Nome del prodotto:2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester
2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester
- 2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dio
- molephantin
- 2-Propenoic acid, 2-methyl-, 2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4S*,6E,9Z,11S*,11aS*))-
- 5-18-04-00355 (Beilstein Handbook Reference)
- [(3aR,4S,6Z,9Z,11S,11aS)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,11,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
- BRN 1329450
- 50656-66-1
-
- Inchi: InChI=1S/C19H22O6/c1-9(2)18(22)24-14-7-10(3)6-13(20)8-11(4)16(21)17-15(14)12(5)19(23)25-17/h6,8,14-17,21H,1,5,7H2,2-4H3/b10-6-,11-8-/t14-,15+,16-,17-/m0/s1
- Chiave InChI: LXINRHXYVUTAMQ-UESFRTJTSA-N
- Sorrisi: C=C(C)C(O[C@H]([C@](C1=C)([H])[C@]2([H])OC1=O)C/C(C)=C/C(/C=C(C)\[C@@H]2O)=O)=O
Proprietà calcolate
- Massa esatta: 346.14166
- Massa monoisotopica: 346.14163842g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 711
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 89.9Ų
Proprietà sperimentali
- PSA: 89.9
2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester Informazioni sulla sicurezza
- Parola segnale:Warning
- Condizioni di conservazione:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester Letteratura correlata
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
4. Caper tea
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
50656-66-1 (2-Propenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester) Prodotti correlati
- 877822-40-7(Eupalinolide A)
- 1891-29-8(Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)-)
- 877822-41-8(2-Butenoic acid, 4-hydroxy-2-methyl-, (3aR,4R,6Z,9S,10E,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester, (2E)- (9CI, ACI))
- 1336409-15-4((2R)-1-(quinolin-4-yl)propan-2-amine)
- 16015-48-8(3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid)
- 2414245-22-8(3-(Tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole)
- 2639423-70-2(4-(benzyloxy)carbonyl-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid)
- 142477-34-7(5-HT1A modulator 1)
- 19704-83-7(9,12-Octadecadienoicacid (9Z,12Z)-, calcium salt (2:1))
- 62806-87-5(Benzene, 1-(3-chloropropoxy)-3-methyl-)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
